molecular formula C24H22O B14505707 Ether, bis(2-naphthylethyl) CAS No. 63918-93-4

Ether, bis(2-naphthylethyl)

Katalognummer: B14505707
CAS-Nummer: 63918-93-4
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: UAQFADWTDBIBBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ether, bis(2-naphthylethyl), is an organic compound characterized by the presence of two naphthyl groups attached to an ethyl ether linkage. This compound is part of the broader class of ethers, which are known for their relatively inert nature and utility as solvents in various chemical reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Ethers, including bis(2-naphthylethyl) ether, are generally resistant to many types of chemical reactions due to the stability of the C-O-C linkage. they can undergo cleavage reactions in the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), leading to the formation of alcohols and alkyl halides . This reaction typically proceeds via an S_N2 mechanism for primary and secondary alkyl groups, and an S_N1 mechanism for tertiary alkyl groups.

Common Reagents and Conditions

Major Products

The major products of ether cleavage are typically alcohols and alkyl halides, depending on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ether, bis(2-naphthylethyl), finds applications in various fields of scientific research due to its unique structural properties. In chemistry, it can be used as a solvent or an intermediate in organic synthesis. Its relatively inert nature makes it suitable for reactions where a non-reactive medium is required .

In biology and medicine, ethers are often explored for their potential as drug delivery agents due to their ability to solubilize hydrophobic compounds. Additionally, ethers can be used in the formulation of pharmaceuticals and as intermediates in the synthesis of biologically active molecules .

Wirkmechanismus

The mechanism of action for ethers like bis(2-naphthylethyl) ether primarily involves their role as solvents or intermediates in chemical reactions. They do not typically engage in specific molecular interactions due to their inert nature. in reactions where they are cleaved, the mechanism involves protonation of the ether oxygen followed by nucleophilic attack, leading to the formation of alcohols and alkyl halides .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ether, bis(2-naphthylethyl), is unique due to the presence of naphthyl groups, which impart distinct electronic and steric properties compared to simpler ethers like diethyl ether. This makes it particularly useful in applications requiring specific solubility or reactivity profiles .

Eigenschaften

CAS-Nummer

63918-93-4

Molekularformel

C24H22O

Molekulargewicht

326.4 g/mol

IUPAC-Name

2-[2-(2-naphthalen-2-ylethoxy)ethyl]naphthalene

InChI

InChI=1S/C24H22O/c1-3-7-23-17-19(9-11-21(23)5-1)13-15-25-16-14-20-10-12-22-6-2-4-8-24(22)18-20/h1-12,17-18H,13-16H2

InChI-Schlüssel

UAQFADWTDBIBBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)CCOCCC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.